2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “2-(1-chloroethyl)” and “5-phenyl” parts suggest that it has a chloroethyl group and a phenyl group attached to the thiadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under controlled conditions. For example, chloroethyl chloroformate, a related compound, can be used to form protecting groups and as N-dealkylating agents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Aryl halides, for example, can undergo nucleophilic substitution reactions .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole involves the reaction of 1,3,4-thiadiazole-2-thiol with 1-chloroethane in the presence of a base to form 2-(1-chloroethyl)-1,3,4-thiadiazole-5-thiol, which is then oxidized to the desired product using an oxidizing agent.", "Starting Materials": [ "1,3,4-thiadiazole-2-thiol", "1-chloroethane", "Base", "Oxidizing agent" ], "Reaction": [ "Step 1: 1,3,4-thiadiazole-2-thiol is reacted with 1-chloroethane in the presence of a base, such as sodium hydroxide, to form 2-(1-chloroethyl)-1,3,4-thiadiazole-5-thiol.", "Step 2: The 2-(1-chloroethyl)-1,3,4-thiadiazole-5-thiol is then oxidized to the desired product, 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole, using an oxidizing agent, such as hydrogen peroxide or potassium permanganate." ] } | |
CAS-Nummer |
1467308-68-4 |
Molekularformel |
C10H9ClN2S |
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H9ClN2S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
WLIBZUFUBAZOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.